6-(4-Chlorophenyl)benzo[a]phenazin-5-ol 6-(4-Chlorophenyl)benzo[a]phenazin-5-ol
Brand Name: Vulcanchem
CAS No.: 294649-97-1
VCID: VC0391485
InChI: InChI=1S/C22H13ClN2O/c23-14-11-9-13(10-12-14)19-21-20(15-5-1-2-6-16(15)22(19)26)24-17-7-3-4-8-18(17)25-21/h1-12,26H
SMILES: C1=CC=C2C(=C1)C(=C(C3=NC4=CC=CC=C4N=C23)C5=CC=C(C=C5)Cl)O
Molecular Formula: C22H13ClN2O
Molecular Weight: 356.8g/mol

6-(4-Chlorophenyl)benzo[a]phenazin-5-ol

CAS No.: 294649-97-1

Cat. No.: VC0391485

Molecular Formula: C22H13ClN2O

Molecular Weight: 356.8g/mol

* For research use only. Not for human or veterinary use.

6-(4-Chlorophenyl)benzo[a]phenazin-5-ol - 294649-97-1

Specification

CAS No. 294649-97-1
Molecular Formula C22H13ClN2O
Molecular Weight 356.8g/mol
IUPAC Name 6-(4-chlorophenyl)benzo[a]phenazin-5-ol
Standard InChI InChI=1S/C22H13ClN2O/c23-14-11-9-13(10-12-14)19-21-20(15-5-1-2-6-16(15)22(19)26)24-17-7-3-4-8-18(17)25-21/h1-12,26H
Standard InChI Key CMRWOCCVFSODSI-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=C(C3=NC4=CC=CC=C4N=C23)C5=CC=C(C=C5)Cl)O

Introduction

Chemical Properties and Structure

Basic Information

6-(4-Chlorophenyl)benzo[a]phenazin-5-ol is a complex organic compound characterized by a phenazine core structure with specific substitutions. The table below summarizes its key chemical properties:

PropertyInformation
CAS Number294649-97-1
Molecular FormulaC₂₂H₁₃ClN₂O
Molecular Weight356.8 g/mol
IUPAC Name6-(4-chlorophenyl)benzo[a]phenazin-5-ol
Standard InChIInChI=1S/C22H13ClN2O/c23-14-11-9-13(10-12-14)19-21-20(15-5-1-2-6-16(15)22(19)26)24-17-7-3-4-8-18(17)25-21/h1-12,26H
Standard InChIKeyCMRWOCCVFSODSI-UHFFFAOYSA-N
SMILESC1=CC=C2C(=C1)C(=C(C3=NC4=CC=CC=C4N=C23)C5=CC=C(C=C5)Cl)O
PubChem Compound ID135421627

Table 1: Chemical properties of 6-(4-Chlorophenyl)benzo[a]phenazin-5-ol

Structural Features

The structural architecture of 6-(4-Chlorophenyl)benzo[a]phenazin-5-ol consists of a benzo[a]phenazine core with a 4-chlorophenyl substituent at the 6-position and a hydroxyl group at the 5-position. The compound features a fused tetracyclic system composed of three six-membered rings (two benzene rings and one pyrazine ring) fused in a linear arrangement, along with an additional benzene ring fused at the a-face of the phenazine core .

The presence of the hydroxyl group at the 5-position contributes significantly to the compound's chemical reactivity, as it can participate in various chemical transformations, particularly through its tautomeric forms. The 4-chlorophenyl substituent influences the compound's lipophilicity and potentially its interaction with biological targets.

Physical and Chemical Characteristics

Though specific physical data for 6-(4-Chlorophenyl)benzo[a]phenazin-5-ol is limited in the available literature, compounds of this class typically exist as colored (often yellow to orange) crystalline solids with relatively high melting points . The compound possesses both hydrophobic regions (the aromatic rings and chlorophenyl substituent) and a hydrophilic hydroxyl group, contributing to its potential solubility in both polar and non-polar solvents.

From a chemical perspective, 6-(4-Chlorophenyl)benzo[a]phenazin-5-ol can undergo various transformations, particularly through its hydroxyl group. The compound can exist in tautomeric forms (keto-enol tautomerism), which influences its reactivity in different chemical environments . Additionally, it can serve as a substrate for further functionalization, such as alkylation, acylation, and coupling reactions, making it a versatile building block for the synthesis of more complex structures .

Synthesis Methods

Traditional Synthesis

The synthesis of 6-(4-Chlorophenyl)benzo[a]phenazin-5-ol typically involves the condensation of lawsone (2-hydroxy-1,4-naphthoquinone) with appropriate 1,2-diamines followed by reaction with 4-chlorobenzaldehyde or related precursors. The traditional approach to synthesizing benzo[a]phenazin-5-ol derivatives was first reported by Rehberg and Rutherford in 1995, involving the condensation of aromatic 1,2-diamines with lawsone in the presence of acetic acid under reflux conditions .

A more efficient synthesis was later reported by Kaupp and Naimi-Jamal in 2002, who demonstrated the one-pot condensation of lawsone and o-phenylenediamine in solid-state under mild conditions (70°C for 15 minutes) or as a melt at 120°C for 30 minutes, achieving 100% yield .

Modern Approaches

Several modern and more efficient approaches have been developed for the synthesis of benzo[a]phenazin-5-ol derivatives, including 6-(4-Chlorophenyl)benzo[a]phenazin-5-ol. These include:

  • Microwave-assisted synthesis, which significantly reduces reaction times while maintaining high yields .

  • Solvent-free conditions using various catalysts, such as nano CuO (10 mol%) .

  • Green chemistry approaches utilizing recyclable catalysts and environmentally friendly reaction conditions .

For example, Jiang and colleagues reported the synthesis of functionalized benzo[a]pyrano[2,3-c]phenazine derivatives through one-pot two-step reactions of lawsone, diamines, aldehydes, and malononitrile under microwave irradiation at 120°C for 7-14 minutes, achieving yields of 81-92% .

Reaction Mechanism

The formation of 6-(4-Chlorophenyl)benzo[a]phenazin-5-ol proceeds through several distinct steps:

  • Tautomerization of lawsone to its keto form.

  • Nucleophilic attack by the diamine on the carbonyl carbon of lawsone.

  • Cyclization through condensation to form the phenazine ring system.

  • Introduction of the 4-chlorophenyl group through subsequent reactions.

Characterization Techniques

Spectroscopic Analysis

Characterization of 6-(4-Chlorophenyl)benzo[a]phenazin-5-ol typically involves various spectroscopic techniques:

  • UV-Visible Spectroscopy: Benzo[a]phenazine derivatives generally show characteristic absorption bands in the UV-visible region due to their extensive conjugated systems .

  • FT-IR Spectroscopy: Key functional groups can be identified through their characteristic absorption bands, including O-H stretching (hydroxyl group), C=N stretching (phenazine nitrogen), and C-Cl stretching (chlorophenyl substituent) .

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the molecular formula of the compound, typically using techniques such as ESI-MS .

Other Analytical Methods

Additional techniques used for the characterization of 6-(4-Chlorophenyl)benzo[a]phenazin-5-ol and related compounds include:

  • X-ray Crystallography: Provides definitive structural confirmation and details about bond lengths, angles, and crystal packing .

  • Elemental Analysis: Confirms the elemental composition (C, H, N, O, Cl) of the compound .

  • Thermogravimetric Analysis (TGA): Assesses thermal stability and decomposition patterns .

  • Chromatographic Techniques: HPLC and TLC are commonly used for purity assessment and separation.

Biological Activities and Applications

Other Applications

Beyond its potential biological activities, 6-(4-Chlorophenyl)benzo[a]phenazin-5-ol serves as a valuable synthetic intermediate in the preparation of more complex heterocyclic systems. The compound's reactive hydroxyl group and the phenazine core allow for various transformations, leading to the construction of diverse heterocycles with enhanced biological activities .

Additionally, the compound and its derivatives have been studied for their applicability in medicinal chemistry, particularly in areas where phenazine derivatives are explored for their biological activities. The specific structural features of 6-(4-Chlorophenyl)benzo[a]phenazin-5-ol make it a potential candidate for development in various therapeutic areas.

Related Compounds and Derivatives

Several compounds structurally related to 6-(4-Chlorophenyl)benzo[a]phenazin-5-ol have been reported in the literature, each with unique substitution patterns and potentially different biological activities. These include:

  • 6-(4-Chlorophenyl)-9,10-dimethylbenzo[a]phenazin-5-ol: Features additional methyl groups at positions 9 and 10, potentially affecting its lipophilicity and biological activity profiles.

  • 6-(3-Chlorophenyl)benzo[a]phenazin-5-ol: Differs in the position of the chloro substituent on the phenyl ring (meta vs. para) .

  • 6-(3-Methylphenyl)benzo[a]phenazin-5-ol: Contains a methyl-substituted phenyl group instead of a chlorophenyl group.

These structural variations allow for systematic study of structure-activity relationships, providing insights into the influence of specific substituents on the compounds' physical, chemical, and biological properties.

Additionally, various functionalized derivatives have been synthesized through reactions at the 5-hydroxyl position or other reactive sites, leading to compounds such as pyranophenazines, spiropyranophenazines, pyridophenazines, and furophenazines . These derivatives often exhibit enhanced biological activities or specialized physical properties compared to the parent compound.

Future Research Directions

Research on 6-(4-Chlorophenyl)benzo[a]phenazin-5-ol and related compounds continues to evolve, with several promising directions for future investigations:

Synthesis Optimization

Developing more efficient and environmentally friendly synthetic routes remains a priority. Potential approaches include:

  • Exploration of new catalysts to enhance reaction efficiency and selectivity .

  • Application of flow chemistry techniques for continuous production with improved yields and reduced waste.

  • Utilization of biocatalysis for selective transformations under mild conditions .

Biological Evaluation

Comprehensive assessment of the biological activities of 6-(4-Chlorophenyl)benzo[a]phenazin-5-ol is essential for understanding its potential applications:

  • Systematic antimicrobial evaluation against a broad spectrum of pathogens, including drug-resistant strains.

  • Investigation of anticancer activities through in vitro and in vivo models, focusing on mechanisms of action and specific cellular targets.

  • Exploration of other potential biological activities, such as anti-inflammatory or antioxidant properties .

Structure-Activity Relationship Studies

Understanding the relationship between structural features and biological activities can guide the rational design of more potent derivatives:

  • Synthesis and evaluation of a series of analogues with different substituents on the phenyl ring .

  • Investigation of the impact of modifications at the 5-hydroxy position .

  • Exploration of the effects of additional substituents on the phenazine core .

Advanced Applications

Beyond traditional pharmaceutical applications, 6-(4-Chlorophenyl)benzo[a]phenazin-5-ol and its derivatives may find use in emerging fields:

  • Development as molecular probes for biological imaging .

  • Exploration as building blocks for supramolecular assemblies with specialized functions.

  • Investigation of potential applications in materials science, such as organic semiconductors or dyes .

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